The synthesis of 1-(2,6-Dimethylpiperazin-1-YL)propan-2-amine typically involves the nucleophilic substitution reaction of 2,6-dimethylpiperazine with an appropriate alkyl halide, such as 2-bromo-propanamine. The general synthetic route can be summarized as follows:
The molecular structure of 1-(2,6-Dimethylpiperazin-1-YL)propan-2-amine features a piperazine ring substituted at the nitrogen atom with a propan-2-amine group. The piperazine moiety consists of a six-membered ring containing two nitrogen atoms at positions 1 and 4. The presence of methyl groups at positions 2 and 6 contributes to the steric properties and reactivity of the compound.
The three-dimensional conformation of the molecule can be analyzed using computational methods or X-ray crystallography to understand its interaction with biological targets .
The chemical reactivity of 1-(2,6-Dimethylpiperazin-1-YL)propan-2-amine is primarily governed by its amine functional group. It can participate in various reactions:
These reactions highlight the versatility of this compound in synthetic organic chemistry .
The mechanism of action for 1-(2,6-Dimethylpiperazin-1-YL)propan-2-amine involves its interaction with specific biological targets such as receptors and enzymes.
The precise mechanisms depend on the specific biological context and target interactions .
These properties are essential for understanding how the compound behaves under various conditions and its suitability for different applications .
1-(2,6-Dimethylpiperazin-1-YL)propan-2-amine has potential applications across several fields:
It may serve as a scaffold for developing new drugs targeting central nervous system disorders due to its interaction with neurotransmitter systems.
The compound can be utilized in biochemical research to study enzyme kinetics and receptor pharmacology.
It might find use in the synthesis of polymers or as an intermediate in organic synthesis due to its reactive amine functionality .
Piperazine stands as the second most prevalent saturated N-heterocycle scaffold in FDA-approved small-molecule drugs, surpassed only by piperidine [10]. This privileged structure features prominently across diverse therapeutic classes, including antipsychotics, antidepressants, anticancer agents, antivirals, and antihistamines. Notable blockbuster drugs incorporating piperazine include Gleevec (Imatinib) for chronic myeloid leukemia and Viagra (Sildenafil) for erectile dysfunction [10]. The structural versatility of piperazine arises from its ability to adopt multiple protonation states under physiological conditions, facilitating diverse binding interactions with biological targets. The two nitrogen atoms within the ring can function as hydrogen bond acceptors or donors, while the chair conformation positions substituents in spatially distinct orientations crucial for target engagement.
Table 1: Therapeutic Applications of Piperazine-Containing Pharmaceuticals
Drug Name | Therapeutic Class | Primary Indication | Structural Role of Piperazine |
---|---|---|---|
Imatinib (Gleevec) | Antineoplastic | Chronic Myeloid Leukemia | Solubility enhancer; kinase binding moiety |
Sildenafil (Viagra) | Erectile Dysfunction | Pulmonary Hypertension | Bioavailability modulator; PDE5 binding element |
Ciprofloxacin | Antibiotic | Bacterial Infections | DNA gyrase binding scaffold |
Aripiprazole | Antipsychotic | Schizophrenia, Bipolar Disorder | Dopamine receptor binding motif |
The incorporation of methyl substituents at the 2 and 6 positions of the piperazine ring, as seen in 1-(2,6-dimethylpiperazin-1-yl)propan-2-amine, introduces significant conformational constraints. This substitution pattern reduces ring flexibility, potentially enhancing target selectivity by minimizing entropic penalties upon binding. Additionally, the methyl groups impart substantial stereochemical complexity due to the creation of chiral centers at C2 and C6, enabling enantioselective interactions with biological targets . The stereochemistry of these substituents can dramatically influence pharmacological activity, as evidenced by chiral piperazine derivatives in clinical use. The propan-2-amine side chain in this specific compound further extends its three-dimensional vector space, providing an additional hydrogen bonding site and basic nitrogen center for salt formation or molecular recognition events [6].
The synthetic evolution of piperazine derivatives has progressed significantly from simple N-functionalization strategies to sophisticated methods for carbon-substituted variants. Traditional approaches relied predominantly on functionalizing parent piperazine through alkylation or arylation at nitrogen atoms, or via cross-coupling reactions . However, these methods proved inadequate for introducing substituents at carbon positions 2 and 6 due to the inherent challenges of C-H activation and the poor regioselectivity of electrophilic substitutions. Early methods for constructing substituted piperazines employed cyclization of linear diamine precursors, such as 1,2-diaminoethane derivatives, though these routes often suffered from harsh reaction conditions, limited substrate scope, and inadequate stereocontrol [10]. Alternative approaches, including hydrogenation of pyrazines, [3+3]-type dimerization of aziridines, ring-opening reactions of DABCO derivatives, and ring expansion of imidazolines, demonstrated severe limitations due to their narrow substrate applicability and complex starting material requirements .
A transformative advancement emerged with the development of a catalytic reductive cyclization strategy for piperazine ring construction from primary amines. This innovative approach, pioneered in 2023, enables the conversion of readily available primary amines—including biologically relevant α-amino acid derivatives—into complex piperazine architectures through sequential double Michael addition followed by stereoselective reduction [10]. The process initiates with the double oximinoalkylation of primary amines using nitrosoalkene synthons generated in situ from silylated ene-nitrosoacetals. This transformation yields bis(oximinoalkyl)amines, which undergo stereoselective catalytic hydrogenation using heterogeneous catalysts (Pd/C or Raney® nickel) under optimized conditions to furnish the piperazine core with specific stereochemistry. This methodology represents a paradigm shift as it permits direct conversion of primary amino groups in pharmaceuticals and natural products into piperazine rings, enabling efficient scaffold hopping for drug discovery applications.
Table 2: Evolution of Synthetic Approaches to 2,6-Disubstituted Piperazines
Synthetic Method | Key Advantages | Limitations | Applicability to 2,6-Dimethyl Derivatives |
---|---|---|---|
Linear Diamine Cyclization | Commercially available starting materials | Harsh conditions; limited stereocontrol | Moderate (requires specific methylated diamine) |
Pyrazine Hydrogenation | Direct access to aromatic precursors | Requires high pressure; variable reduction | Low (methyl substituents complicate reduction) |
Aziridine Dimerization | Atom-economical | Narrow substrate scope; specialized monomers | Very Low |
Reductive Cyclization of Dioximes | Broad substrate scope; stereoselectivity | Multi-step sequence; catalyst optimization | High (methyl groups tolerated) |
The 2,6-dimethyl substitution pattern on the piperazine ring confers distinct conformational and electronic properties that significantly influence biological activity. The methyl groups induce a preferential chair conformation with axial or equatorial orientations depending on stereochemistry, thereby projecting the N1-substituent (propan-2-amine in this case) in defined spatial arrangements essential for target complementarity. This conformational restriction reduces the entropic penalty upon binding to biological targets compared to unsubstituted piperazines, potentially enhancing ligand affinity. The methyl substituents also modulate basicity of the piperazine nitrogens by exerting subtle electron-donating effects, thereby influencing protonation states under physiological conditions—a critical parameter for membrane permeability and cellular uptake .
Structurally related compounds bearing the 2,6-dimethylpiperazine moiety demonstrate targeted bioactivities with clinical relevance. (2R)-1-(2,6-dimethylphenoxy)propan-2-amine, for instance, functions as a urokinase-type plasminogen activator (uPA) inhibitor, highlighting the therapeutic potential of this scaffold in oncology, particularly in disrupting protease-mediated tumor metastasis [6]. The stereochemistry at the propan-2-amine chiral center proves crucial for target engagement, with the (R)-enantiomer demonstrating superior inhibitory activity. The molecule interacts with uPA through hydrogen bonding networks involving the amino group and hydrophobic interactions with the dimethylphenoxy moiety, while the dimethylpiperazine unit likely participates in binding pocket accommodation and solubility modulation [6].
The physicochemical profile of 1-(2,6-dimethylpiperazin-1-yl)propan-2-amine contributes substantially to its drug-like properties. With a calculated cLogP of approximately 2.46 (indicating moderate lipophilicity) and two basic nitrogen centers (piperazine N4 and primary amine) conferring water solubility at physiological pH, the compound exhibits favorable characteristics for absorption and distribution [6]. The presence of both hydrogen bond donors (NH groups) and acceptors (tertiary nitrogens) facilitates membrane permeation while maintaining sufficient aqueous solubility for biological availability. These properties align with Lipinski's rule of five parameters, suggesting good oral bioavailability potential. Regulatory frameworks have acknowledged the biological significance of structurally analogous compounds, with Virginia's Board of Pharmacy placing synthetic opioids containing 2,6-dimethylpiperazine cores such as 1-(4-cinnamyl-2,6-dimethylpiperazin-1-yl)propan-1-one (AP-238) into Schedule I controlled substances due to their potent pharmacological effects .
Table 3: Key Physicochemical Properties of 1-(2,6-Dimethylpiperazin-1-yl)propan-2-amine
Property | Value/Prediction | Method | Significance in Drug Design |
---|---|---|---|
Molecular Weight | 185.25 g/mol | Calculated | Within optimal range for CNS penetration |
Hydrogen Bond Donors | 2 (NH, NH₂) | Structural analysis | Facilitates target binding; impacts solubility |
Hydrogen Bond Acceptors | 3 (2N, no O) | Structural analysis | Membrane permeability parameter |
Calculated logP (cLogP) | 2.46 | ALOGPS | Indicates moderate lipophilicity |
Rotatable Bonds | 3 | Structural analysis | Related to conformational flexibility |
Topological Polar Surface Area | 35.25 Ų | Calculated | Predicts reasonable cellular permeability |
pKa (Predominant) | ~9.5 (piperazine N) | Chemaxon prediction | Influences ionization state at pH 7.4 |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7